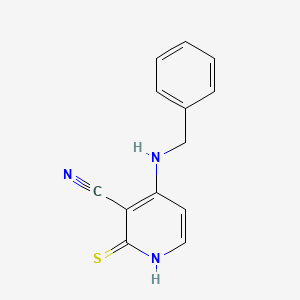

4-(benzylamino)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(benzylamino)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile” is an organic compound based on its formula. It contains a benzylamino group, a thioxo group, and a pyridinecarbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, it’s difficult to provide an analysis of the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Benzylamine, a component of this compound, can undergo various reactions, including those with acids, bases, and electrophiles .科学的研究の応用

Antimicrobial Activity:

The compound exhibits promising antimicrobial properties. Research by Niedziałkowska et al. investigated the cytotoxicity and antimicrobial activity of newly synthesized isomeric and fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives. These compounds demonstrated significant potential against a Gram-positive Staphylococcus aureus strain . Further studies could explore its efficacy against other bacterial species and evaluate its mechanism of action.

作用機序

Target of Action

Compounds with similar structures have been found to targettubulin , a protein that plays a crucial role in cell division . Additionally, these compounds have been associated with the activation of the Wnt signaling pathway , which is involved in cell growth and differentiation .

Mode of Action

For instance, if tubulin is indeed a target, the compound could potentially disrupt tubulin polymerization, affecting cell division . If the Wnt signaling pathway is a target, the compound could enhance the pathway’s activity, influencing cell growth and differentiation .

Biochemical Pathways

For instance, disruption of tubulin polymerization could affect the mitotic spindle, leading to cell cycle arrest . Activation of the Wnt signaling pathway could influence various cellular processes, including cell proliferation, migration, and differentiation .

Safety and Hazards

特性

IUPAC Name |

4-(benzylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-8-11-12(6-7-15-13(11)17)16-9-10-4-2-1-3-5-10/h1-7H,9H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWMFHQEPIBLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=S)NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-2-sulfanylpyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(phenoxymethyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5614983.png)

![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)

![7-allyl-3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5614989.png)

![methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate](/img/structure/B5614991.png)

![5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5614995.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol](/img/structure/B5615015.png)

![3-[1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5615023.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)

![2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5615046.png)